The synthesis of Methyl 4-[(1R*,4R*)-4-aminocyclohexylamino]methyl-benzoate dihydrochloride typically involves several steps, including:
Specific technical parameters such as reaction time, temperature, and solvent choice can vary based on the desired yield and purity of the final product.
The molecular structure of Methyl 4-[(1R*,4R*)-4-aminocyclohexylamino]methyl-benzoate dihydrochloride can be described as follows:
COC(=O)c1ccc(CN2CCN(C)CC2)cc1
, which provides insight into its connectivity and functional groups.InChI=1S/C14H20N2O2/c1-15-7-9-16(10-8-15)11-12-3-5-13(6-4-12)14(17)18-2/h3-6H,7-11H2,1-2H3
, highlighting its structural features and connectivity.Methyl 4-[(1R*,4R*)-4-aminocyclohexylamino]methyl-benzoate dihydrochloride can participate in various chemical reactions:
Specific reaction conditions such as temperature, solvent choice, and catalyst presence are critical for optimizing these reactions.
The mechanism of action for Methyl 4-[(1R*,4R*)-4-aminocyclohexylamino]methyl-benzoate dihydrochloride primarily involves its role as a kinase inhibitor:
Data from pharmacological studies indicate that this compound exhibits selective inhibition against certain kinases associated with cancer progression.
The physical and chemical properties of Methyl 4-[(1R*,4R*)-4-aminocyclohexylamino]methyl-benzoate dihydrochloride include:
These properties are critical for its handling and application in laboratory settings.
Methyl 4-[(1R*,4R*)-4-aminocyclohexylamino]methyl-benzoate dihydrochloride has several scientific applications:
CAS No.: 64199-88-8
CAS No.:
CAS No.: 2154-65-6
CAS No.: 94944-78-2
CAS No.: 70173-19-2